molecular formula C18H29N3O3 B12256213 Tert-butyl 4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate

Tert-butyl 4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate

Cat. No.: B12256213
M. Wt: 335.4 g/mol
InChI Key: UIZQHHZVNCORCB-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a pyrimidine moiety

Properties

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-[(2,5,6-trimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H29N3O3/c1-12-13(2)19-14(3)20-16(12)23-11-15-7-9-21(10-8-15)17(22)24-18(4,5)6/h15H,7-11H2,1-6H3

InChI Key

UIZQHHZVNCORCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1OCC2CCN(CC2)C(=O)OC(C)(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The pyrimidine moiety is then attached through an ether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine moiety or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrimidine ring or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Tert-butyl 4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A similar compound with a hydroxymethylphenyl group instead of the pyrimidine moiety.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Features a pyrazole ring and a boronate ester group.

Uniqueness

Tert-butyl 4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate is unique due to the presence of the trimethylpyrimidine moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.